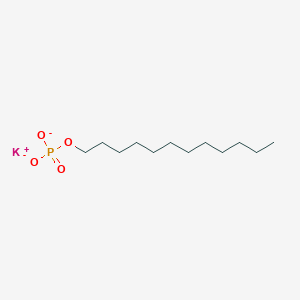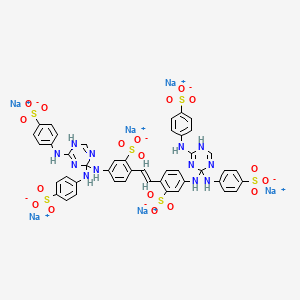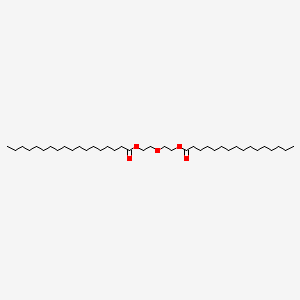
Phosphoramidothioic acid, cyclohexyl-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidothioic acid, cyclohexyl-, disodium salt is a chemical compound with the molecular formula C6-H12-N-O2-P-S.2Na and a molecular weight of 239.20 . It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of phosphoramidothioic acid, cyclohexyl-, disodium salt involves the esterification reaction between phosphoric acid or thiophosphoric acids and alcohol . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production.
Analyse Chemischer Reaktionen
Phosphoramidothioic acid, cyclohexyl-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions may result in the formation of different phosphoramidothioic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoramidothioic acid, cyclohexyl-, disodium salt has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential effects on enzymes and other biological molecules . In medicine, it may be explored for its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of phosphoramidothioic acid, cyclohexyl-, disodium salt involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phosphoramidothioic acid, cyclohexyl-, disodium salt can be compared with other similar compounds, such as phosphoramidothioic acid, O,S-dimethyl ester . These compounds share similar chemical structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.
List of Similar Compounds::Eigenschaften
CAS-Nummer |
84439-60-1 |
|---|---|
Molekularformel |
C6H12NNa2O2PS |
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
disodium;N-dioxidophosphinothioylcyclohexanamine |
InChI |
InChI=1S/C6H14NO2PS.2Na/c8-10(9,11)7-6-4-2-1-3-5-6;;/h6H,1-5H2,(H3,7,8,9,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
ATYPFQBKCQJFMQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)NP(=S)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




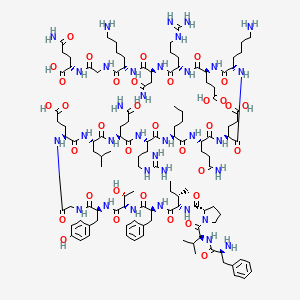
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
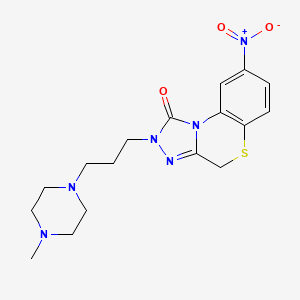
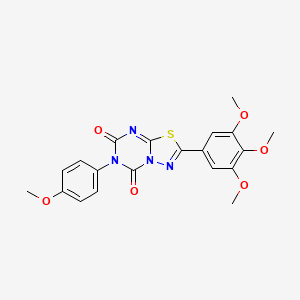
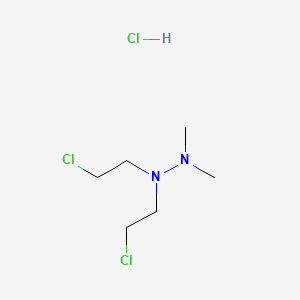
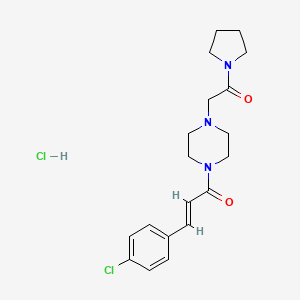

![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
